molecular formula C15H23NO4 B11171164 3,4,5-trimethoxy-N-(pentan-2-yl)benzamide

3,4,5-trimethoxy-N-(pentan-2-yl)benzamide

Cat. No.: B11171164
M. Wt: 281.35 g/mol
InChI Key: NKMVDXBXPCDYCD-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide: is an organic compound characterized by the presence of a benzamide core substituted with three methoxy groups at the 3, 4, and 5 positions and a pentan-2-yl group attached to the nitrogen atom. This compound is part of a broader class of trimethoxyphenyl derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4,5-trimethoxy-N-(pentan-2-yl)benzamide typically involves the following steps:

Industrial Production Methods:

For industrial-scale production, the synthesis may involve more efficient and scalable methods, such as continuous flow chemistry or the use of automated synthesizers. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions:

3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

3,4,5-Trimethoxy-N-(pentan-2-yl)benzamide is unique due to the presence of the pentan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

3,4,5-trimethoxy-N-pentan-2-ylbenzamide

InChI

InChI=1S/C15H23NO4/c1-6-7-10(2)16-15(17)11-8-12(18-3)14(20-5)13(9-11)19-4/h8-10H,6-7H2,1-5H3,(H,16,17)

InChI Key

NKMVDXBXPCDYCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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